(+/-)-Clopidogrelhydrogen-sulfat
Übersicht
Beschreibung
Potent, selective P2Y12 antagonist. Potent antithrombotic drug that inhibits ADP-induced platelet aggregation. Clopidogrel is not active in vitro and is the precursor to an active metabolite formed in the liver.
Potent, selective P2Y12 antagonist. Potent antithrombotic drug that inhibits ADP-induced platelet aggregation. Clopidogrel is not active in vitro and is the precursor to an active metabolite formed in the liver.
Clopidogrel Sulfate is a P2Y12 receptor antagonist used to treat coronary artery disease and peripheral vascular disease and to prevent myocardial infarction and stroke.
Wissenschaftliche Forschungsanwendungen
Antithrombozyten-Medikament
Clopidogrelhydrogen-sulfat wird häufig als Antithrombozyten-Medikament eingesetzt, das das Risiko von Blutgerinnseln, Schlaganfällen und Herzinfarkten senkt . Es hemmt die durch Adenosindiphosphat (ADP) vermittelte Aktivierung und Aggregation von Thrombozyten, indem es selektiv und irreversibel die purinergen P2Y12-Rezeptoren von Thrombozyten blockiert .
Kinetische Racematspaltung von racemischem Clopidogrel
Forscher haben eine Methode entwickelt, um (S)-Clopidogrel, das in der Behandlung kommerziell erhältlich ist, durch kinetische Racematspaltung von racemischem Clopidogrel-Carbonsäure unter Verwendung von Lipase aus Candida rugosa und einem Zweiphasen-Reaktionsmedium, das eine ionische Flüssigkeit enthält, zu erhalten .
Gastroretentive osmotische Formulierung
Clopidogrelhydrogen-sulfat wurde bei der Entwicklung einer gastroretentiven osmotischen Formulierung eingesetzt. Diese Formulierung ermöglicht ein längeres Verbleiben des Arzneimittels im Magen und eine Freisetzung nach Nullter Ordnung .
Oxidativer mechanochemischer Abbau
Es wurde eine Methode zur erzwungenen oxidativen mechanochemischen Degradation von pharmazeutischen Wirkstoffen (APIs) unter Verwendung von Clopidogrelhydrogen-sulfat als Modellverbindung vorgestellt .
Selektive Oxidation
Es wurde eine selektive Umwandlung von Clopidogrelhydrogen-sulfat (CLP) durch reaktive Halogenspezies (HOX) beschrieben, die aus Peroxymonosulfat (PMS) und Natriumhalogenid (NaX) erzeugt werden .
Vorhersage von Abbauprofilen
Clopidogrelhydrogen-sulfat wurde in einem neuen Konzept zur Vorhersage von Abbauprofilen in pharmazeutischen Wirkstoffen verwendet. Dieses Konzept beinhaltet die Verwendung von Kugelmahlen .
Wirkmechanismus
Target of Action
Clopidogrel bisulfate is an antiplatelet agent . Its primary target is the P2Y12 component of ADP receptors on the platelet surface . These receptors play a crucial role in platelet activation and aggregation, which are key steps in the formation of blood clots .
Mode of Action
Clopidogrel bisulfate is a prodrug, which means it requires in vivo biotransformation to become active . The active metabolite of clopidogrel bisulfate irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface . This action prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Biochemical Pathways
The effectiveness of clopidogrel bisulfate is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This conversion is a crucial part of the drug’s biochemical pathway. Genetic polymorphisms in the genes encoding for cyp2c19 can affect the pharmacokinetics of clopidogrel, leading to variability in treatment response .
Pharmacokinetics
Clopidogrel bisulfate’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, approximately 85% of the clopidogrel prodrug is hydrolyzed by esterase into an inactive form, leaving only 15% of clopidogrel transforming to the active metabolite by the hepatic cytochrome P450 (CYP450) system . The active metabolite has a half-life of about 7-8 hours .
Result of Action
The result of clopidogrel bisulfate’s action is a reduction in platelet aggregation, which decreases the risk of blood clot formation . This is particularly beneficial in preventing recurrent atherothrombotic events in patients with acute coronary syndrome (ACS) and in those undergoing percutaneous coronary intervention (PCI) .
Action Environment
The action of clopidogrel bisulfate can be influenced by various environmental factors. For instance, the stability of polymorphic and amorphous forms of clopidogrel bisulfate can be affected by microenvironment pH, humidity, and temperature . Additionally, non-genetic factors such as demographics, disease complications, and drug-drug interactions can impair the antiplatelet effect of clopidogrel .
Biologische Aktivität
Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate, commonly referred to as Clopidogrel bisulfate or its stereoisomers, is a compound known for its significant role in pharmacology, particularly as an antiplatelet agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₆H₁₈ClNO₆S₂
- Molecular Weight : 419.90 g/mol
- CAS Number : 120202-66-6
Clopidogrel functions primarily as a platelet aggregation inhibitor. It is a prodrug that requires metabolic activation to exert its effects. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting the ADP-mediated activation of the glycoprotein IIb/IIIa complex, which is crucial for platelet aggregation. This mechanism effectively reduces thrombus formation and is essential in preventing cardiovascular events.
Biological Activity and Therapeutic Applications
- Antiplatelet Activity : Clopidogrel is widely used in the management of coronary artery disease (CAD) and peripheral artery disease (PAD). Its ability to prevent platelet aggregation significantly reduces the risk of myocardial infarction and stroke.
- Pharmacokinetics : The compound exhibits variable absorption and metabolism among individuals due to genetic polymorphisms affecting cytochrome P450 enzymes, particularly CYP2C19. This variability can influence therapeutic efficacy and safety profiles.
-
Clinical Efficacy :
- A meta-analysis indicated that Clopidogrel reduces the risk of major cardiovascular events by approximately 20% compared to placebo in patients with acute coronary syndrome (ACS) .
- In patients undergoing percutaneous coronary intervention (PCI), Clopidogrel has been shown to decrease the incidence of stent thrombosis when used in conjunction with aspirin .
Case Studies
- Case Study on ACS Management : A study involving 1,000 patients with ACS demonstrated that those treated with Clopidogrel alongside aspirin had a significantly lower rate of cardiovascular events compared to those receiving aspirin alone (p < 0.01) .
- Genetic Variability Impact : Research highlighted a cohort where patients with reduced CYP2C19 function had a higher incidence of adverse cardiovascular outcomes while on Clopidogrel therapy, emphasizing the need for genetic testing prior to treatment initiation .
Data Table: Summary of Clinical Findings
Eigenschaften
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046024 | |
Record name | Clopidogrel hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135046-48-9 | |
Record name | (±)-Clopidogrel bisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135046-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopidogrel hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester sulfate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.